4-(tert-butyl)-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide
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Overview
Description
4-(tert-butyl)-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide is a complex organic compound that features a sulfonamide group, a morpholine ring, and a tert-butyl group
Preparation Methods
The synthesis of 4-(tert-butyl)-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide typically involves multiple steps. One common synthetic route starts with the preparation of the benzenesulfonamide derivative, followed by the introduction of the morpholine ring and the tert-butyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the process efficiently.
Chemical Reactions Analysis
4-(tert-butyl)-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(tert-butyl)-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a starting point for drug development.
Medicine: Its structural features suggest it could be explored for therapeutic applications, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(tert-butyl)-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The morpholine ring and tert-butyl group can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparison with Similar Compounds
Similar compounds to 4-(tert-butyl)-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide include other sulfonamide derivatives and morpholine-containing compounds. What sets this compound apart is its unique combination of functional groups, which can confer distinct chemical and biological properties. For example, other sulfonamide derivatives may lack the morpholine ring, resulting in different binding characteristics and biological activities.
Properties
IUPAC Name |
4-tert-butyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-22(2,3)18-9-11-19(12-10-18)29(26,27)23-15-21(25)24-13-14-28-20(16-24)17-7-5-4-6-8-17/h4-12,20,23H,13-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFVMZBKLPUFCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCOC(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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